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Compound of Interest

Compound Name: Roseorubicin B

Cat. No.: B14152545 Get Quote

A comprehensive examination of Roseorubicin B, a lesser-known anthracycline antibiotic, and

a comparative analysis of its structurally related derivatives reveals key insights into the

structure-activity relationships governing the efficacy and toxicity of this class of potent anti-

cancer agents. While specific derivatives of Roseorubicin B are not extensively documented

in publicly available scientific literature, a detailed analysis of its constituent moieties allows for

a robust comparison with other well-characterized anthracyclines, providing valuable

information for researchers and drug development professionals.

Roseorubicin B, produced by the bacterium Actinomyces roseoviolaceus A529, is an

anthracycline antibiotic with the chemical formula C₃₆H₄₈N₂O₁₁ and a CAS number of 70559-

01-2.[1][2] Its structure is characterized by a tetracyclic aglycone, identified as 2-ethyl-2,5,7,12-

tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl, linked to a disaccharide chain.

This disaccharide is composed of two units of 2,3,6-trideoxy-3-(dimethylamino)hexopyranose.

[3] Preliminary studies have indicated its biological activity against gram-positive bacteria and

mycobacteria, as well as cytotoxic effects against leukemia L1210 cells with a reported IC50 of

0.06 μg/mL.[3]

Due to the scarcity of data on specific Roseorubicin B derivatives, this guide presents a

comparative analysis based on structural analogs with variations in the aglycone and sugar

moieties, drawing from the broader family of anthracycline antibiotics.
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Structural and Functional Comparison of
Anthracycline Moieties
The biological activity of anthracyclines is intrinsically linked to their chemical structure, which

can be broadly divided into the planar aglycone responsible for DNA intercalation and the sugar

moiety that influences DNA binding, cellular uptake, and interaction with enzymes like

topoisomerase II.

The Aglycone Core: Impact of Substitution
The aglycone of Roseorubicin B features a 2-ethyl group. Modifications at this and other

positions of the tetracyclic ring system in related anthracyclines have been shown to

significantly impact their biological profile. For instance, the presence and position of hydroxyl

groups and the nature of the alkyl substituent at C-2 can influence the molecule's redox

potential and its propensity to generate reactive oxygen species (ROS), a key mechanism of

anthracycline-induced cardiotoxicity.

The Disaccharide Chain: A Key Determinant of Efficacy
A distinguishing feature of Roseorubicin B is its disaccharide chain. The presence of a

disaccharide can enhance the DNA binding affinity and alter the interaction with topoisomerase

II, potentially leading to increased potency and a modified spectrum of activity compared to

monosaccharide-containing anthracyclines like doxorubicin and daunorubicin.[4][5] The

dimethylamino groups on the sugar residues are crucial for the molecule's water solubility and

its interaction with the negatively charged phosphate backbone of DNA.

Comparative Biological Activity
To provide a framework for comparison, the following table summarizes the in vitro cytotoxicity

of Roseorubicin B and selected, structurally related anthracycline analogs against various

cancer cell lines. It is important to note that direct comparative studies involving Roseorubicin
B are limited; therefore, data from different studies are presented to offer a broader

perspective.
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Compound
Aglycone
Moiety

Sugar
Moiety

Cell Line IC50 (µM) Reference

Roseorubicin

B

2-ethyl-

2,5,7,12-

tetrahydroxy-

6,11-dioxo-

1,2,3,4,6,11-

hexahydrotetr

acen-1-yl

Disaccharide

of 2,3,6-

trideoxy-3-

(dimethylami

no)hexopyran

ose

Leukemia

L1210

0.088

(approx.)*
[3]

Doxorubicin
Doxorubicino

ne

Daunosamine

(monosaccha

ride)

Leukemia

L1210
~0.1

(General

Knowledge)

Daunorubicin
Daunorubicin

one

Daunosamine

(monosaccha

ride)

Leukemia

L1210
~0.15

(General

Knowledge)

Anthracycline

Analog 1

(Disaccharide

)

Modified

Daunorubicin

one

Disaccharide

Multidrug-

Resistant Cell

Lines

Varies [5]

Anthracycline

Analog 2

(Aglycone

Modification)

Modified

Aglycone
Daunosamine

Various Solid

Tumor Lines
Varies

(General

Knowledge)

*Note: The IC50 for Roseorubicin B was converted from μg/mL to µM based on its molecular

weight of 684.77 g/mol .

Experimental Protocols
A fundamental experiment for assessing the anti-cancer activity of these compounds is the in

vitro cytotoxicity assay.
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Protocol: MTT Assay for Cytotoxicity in Leukemia L1210
Cells
1. Cell Culture:

Leukemia L1210 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented

with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation:

A stock solution of the test compound (e.g., Roseorubicin B derivative) is prepared in a

suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the

culture medium.

3. Cell Seeding:

Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and

allowed to attach overnight.

4. Treatment:

The culture medium is replaced with fresh medium containing the various concentrations of

the test compound. A vehicle control (medium with the same concentration of DMSO without

the compound) and a positive control (a known cytotoxic agent) are also included.

5. Incubation:

The plates are incubated for a specified period (e.g., 48-72 hours).

6. MTT Assay:

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well and incubated for a few hours. Viable cells with active

mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

7. Solubilization and Measurement:
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The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified

isopropanol).

The absorbance of each well is measured using a microplate reader at a specific wavelength

(e.g., 570 nm).

8. Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value

(the concentration of the compound that inhibits cell growth by 50%) is determined by

plotting a dose-response curve.

Signaling Pathways and Experimental Workflows
The mechanism of action of anthracyclines, including Roseorubicin B and its derivatives,

primarily involves the inhibition of DNA topoisomerase II, leading to DNA damage and

apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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